molecular formula C5H4ClN5S B3037552 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine CAS No. 478258-52-5

7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine

Cat. No. B3037552
M. Wt: 201.64 g/mol
InChI Key: TUBRMVGYMDBZOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine, often involves oxidative cyclization of pyrimidinylhydrazones . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3.


Chemical Reactions Analysis

Pyrimidine derivatives, including 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine, can undergo various chemical reactions. For instance, oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones with iodobenzene diacetate (IBD) in dichloromethane gives rise to [1,2,4]triazolo[4,3-c]pyrimidine derivatives .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine is used in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives. The chloro derivative is reactive and can be transformed into various substituted derivatives through reactions with amines, alcohols, and acids, demonstrating its versatility in organic synthesis (Drev et al., 2014).

  • Intermediate for Anomalous Nucleosides : It serves as an intermediate in the synthesis of anomalous nucleosides, showcasing potential antiseptic activity. This underlines its role in the development of novel compounds with possible medical applications (Savateev et al., 2018).

  • Crystallography and Molecular Structure : Research on 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine, a related compound, has provided insights into its molecular structure in different crystal environments. This is significant for understanding the biological activity of coordination compounds of this class (Canfora et al., 2010).

Potential Medical and Biological Applications

  • Antifungal Properties : Derivatives of 7-chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine have been studied for their antifungal properties, particularly against Trichophyton mentagrophytes, indicating potential use in antifungal therapies (Novinson et al., 1977).

  • Anticancer Activity : A compound structurally related to 7-chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine demonstrated moderate anticancer activity, highlighting the potential of such compounds in cancer treatment (Lu Jiu-fu et al., 2015).

  • Hepatitis C Virus Inhibition : Novel 7-aminopyrazolo[1,5-a]pyrimidine derivatives, closely related to 7-chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine, have been identified as potent inhibitors of the hepatitis C virus, offering potential therapeutic applications (Hwang et al., 2012).

Other Applications

  • Synthetic Intermediates : The compound's derivatives exhibit versatility as synthetic intermediates, useful in various chemical reactions such as Kumada cross-couplings and Buchwald–Hartwig amination, indicating its utility in advanced organic synthesis (Tang et al., 2014).

  • Hydrogen Bond Studies : Research into related pyrazolo[1,5-a]pyrimidine compounds has provided insights into hydrogen-bonded chain structures, contributing to the broader understanding of molecular interactions in crystallography (Portilla et al., 2006).

Future Directions

Pyrimidine derivatives, including 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine, have shown promise in various therapeutic applications, including neuroprotection and anti-inflammatory effects . Future research could focus on further exploring these properties and developing new pyrimidine-based compounds for therapeutic use .

properties

IUPAC Name

7-chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5S/c1-12-5-7-3(6)2-4-8-9-10-11(4)5/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBRMVGYMDBZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=NN=NN21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234829
Record name 7-Chloro-5-(methylthio)tetrazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine

CAS RN

478258-52-5
Record name 7-Chloro-5-(methylthio)tetrazolo[1,5-c]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478258-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-5-(methylthio)tetrazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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